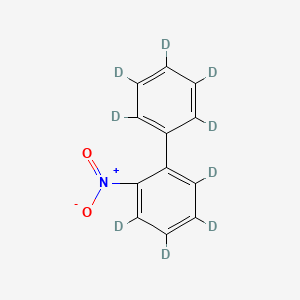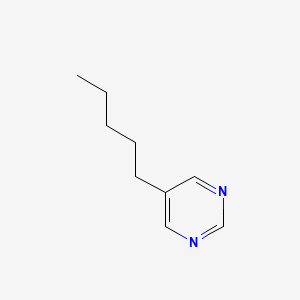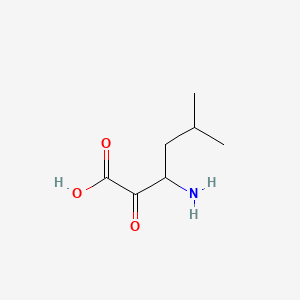![molecular formula C25H25N3OS B13829402 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide](/img/structure/B13829402.png)
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a dihydroisoquinoline core, which is known for its biological activity and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide typically involves multiple stepsThe reaction conditions often require specific catalysts and reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize efficient catalysts and optimized reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and reduce the overall cost .
化学反応の分析
Types of Reactions
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the use of hydrogen gas or hydride donors.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like CAN and NaBrO3, reducing agents such as hydrogen gas, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学的研究の応用
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide has several scientific research applications:
作用機序
The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to fit into hydrophobic pockets within the enzyme, stabilizing the enzyme-inhibitor complex .
類似化合物との比較
Similar Compounds
3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound is a potent and selective inhibitor of aldo-keto reductase AKR1C3.
3,4-dihydroisoquinolin-1(2H)-one derivatives: These derivatives have shown significant biological activity and are used in plant disease management.
Uniqueness
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form stable complexes with enzymes sets it apart from other similar compounds .
特性
分子式 |
C25H25N3OS |
|---|---|
分子量 |
415.6 g/mol |
IUPAC名 |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C25H25N3OS/c1-30-24-12-8-19(9-13-24)16-26-27-25(29)22-10-6-20(7-11-22)17-28-15-14-21-4-2-3-5-23(21)18-28/h2-13,16H,14-15,17-18H2,1H3,(H,27,29)/b26-16+ |
InChIキー |
XZPPHDOCPOFQBC-WGOQTCKBSA-N |
異性体SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 |
正規SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-nitrophenyl)methyl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13829321.png)


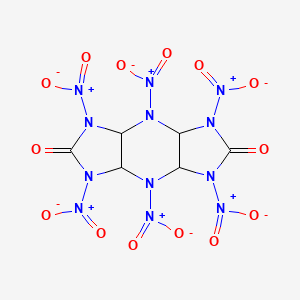
![(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B13829348.png)

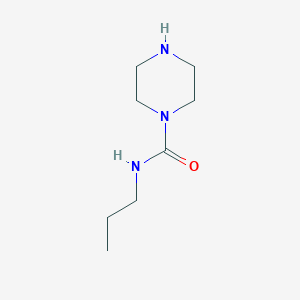
![3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13829358.png)
